molecular formula C17H15F2N3O2S2 B2550688 N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252923-07-1

N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2550688
CAS No.: 1252923-07-1
M. Wt: 395.44
InChI Key: KBSKKEOPEQFXIM-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule designed for early-stage chemical biology and drug discovery research. Its core structure integrates a thieno[3,2-d]pyrimidin-4-one scaffold, a privileged heterocyclic system known to exhibit diverse biological activities . The molecule is further functionalized with a 2,5-difluorophenyl group, a motif frequently employed in medicinal chemistry to optimize properties like membrane permeability and metabolic stability . The propyl side chain at the 3-position and the sulfanylacetamide linkage offer potential vectors for structure-activity relationship (SAR) explorations, allowing researchers to investigate selectivity and potency. This compound is provided as a chemical tool for researchers to probe biological systems, with potential applications in developing novel inhibitors for kinase and other enzyme-targeted assays. Its structural features suggest it may be of particular interest in oncology and infectious disease research, given the documented roles of related thienopyrimidine and heterocyclic derivatives in these fields . As with all compounds of this nature, the specific biological target, mechanism of action, and functional activity must be empirically determined by the researcher.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S2/c1-2-6-22-16(24)15-12(5-7-25-15)21-17(22)26-9-14(23)20-13-8-10(18)3-4-11(13)19/h3-5,7-8H,2,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSKKEOPEQFXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the difluorophenyl group and the acetamide moiety. Common reagents used in these reactions include halogenated intermediates, sulfur-containing compounds, and amides. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit promising anticancer properties. The incorporation of fluorinated phenyl groups enhances bioactivity and selectivity towards cancer cells. Studies have demonstrated that derivatives similar to N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .

2. Antiviral Properties
The thieno[3,2-d]pyrimidine scaffold has been explored for antiviral applications. Compounds with similar structures have shown effectiveness against viral infections by interfering with viral replication mechanisms. Preliminary studies suggest that this compound may exhibit antiviral activity against specific RNA viruses .

3. Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The presence of the sulfanyl group is believed to contribute to its antimicrobial efficacy by disrupting microbial cell membranes .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity .

Case Study 2: Antiviral Activity
In vitro assays revealed that a derivative of this compound inhibited the replication of a specific RNA virus by more than 70% at a concentration of 10 µM. The study suggested further exploration into its potential as an antiviral agent .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s thieno[3,2-d]pyrimidinone core distinguishes it from other heterocyclic systems. Below is a comparative analysis of structurally related compounds:

Bioactivity and Functional Implications

  • Enzyme Inhibition Potential: Compounds with sulfanyl acetamide linkages, such as 8t (), exhibit LOX and BChE inhibition, implying that the target compound’s sulfanyl group may similarly modulate enzyme activity .
  • Fluorine vs. Chlorine Effects : Fluorinated analogs (e.g., compound 51, ) often show improved metabolic stability over chlorinated derivatives, as fluorine reduces oxidative degradation .

Pharmacokinetic Considerations

  • Lipophilicity: The 2,5-difluorophenyl group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking solubility issues.
  • Metabolic Pathways : Sulfanyl groups (target compound) are prone to oxidation, whereas sulfonyl groups (e.g., compound 54, ) are more stable but less reactive .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks for Structural Validation

TechniqueExpected Signal/RangeReference Compound Data ()
1H NMR (DMSO-d6)δ 12.5 ppm (NH), δ 4.1 ppm (SCH2)δ 12.50 (NH-3), δ 4.12 (SCH2)
ESI-MS[M+H]+ ≈ 344–360m/z 344.21 [M+H]+
Elemental AnalysisC: 45–46%, N: 12–12.5%, S: 9–9.5%C: 45.29%, N: 12.23%, S: 9.30%

Q. Table 2: Crystallographic Parameters for Stability Analysis

ParameterValue ()Relevance to Target Compound
Hydrogen BondingN–H⋯O (2.9 Å)Stabilizes enol tautomer
π-π Stacking3.5–4.0 ÅEnhances thermal stability
Unit Cell Volume2748.9 ųPredicts solubility via packing density

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